5-(Azidomethyl) arauridine

Metabolic labeling DNA synthesis Click chemistry

5-(Azidomethyl) arauridine (CAS 34349-03-6), also known as 1-(β-D-arabinofuranosyl)-5-azidomethyluracil, is a synthetic nucleoside analog belonging to the class of C5-modified pyrimidine nucleosides with an arabino-sugar configuration. With a molecular formula of C10H13N5O6 and a molecular weight of 299.24 g/mol, this compound features a β-D-arabinofuranosyl sugar moiety attached to a uracil base that carries a reactive azidomethyl (-CH2N3) group at the C5 position.

Molecular Formula C10H13N5O6
Molecular Weight 299.24 g/mol
Cat. No. B12394163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Azidomethyl) arauridine
Molecular FormulaC10H13N5O6
Molecular Weight299.24 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)CN=[N+]=[N-]
InChIInChI=1S/C10H13N5O6/c11-14-12-1-4-2-15(10(20)13-8(4)19)9-7(18)6(17)5(3-16)21-9/h2,5-7,9,16-18H,1,3H2,(H,13,19,20)/t5?,6?,7-,9+/m1/s1
InChIKeyZAFBFGDCEFQDFD-URUNJKECSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Azidomethyl) arauridine (CAS 34349-03-6) – Key Characteristics and Procurement Baseline


5-(Azidomethyl) arauridine (CAS 34349-03-6), also known as 1-(β-D-arabinofuranosyl)-5-azidomethyluracil, is a synthetic nucleoside analog belonging to the class of C5-modified pyrimidine nucleosides with an arabino-sugar configuration . With a molecular formula of C10H13N5O6 and a molecular weight of 299.24 g/mol, this compound features a β-D-arabinofuranosyl sugar moiety attached to a uracil base that carries a reactive azidomethyl (-CH2N3) group at the C5 position [1]. The compound is primarily categorized as a click chemistry reagent that contains a terminal azide group capable of undergoing copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions with alkyne-bearing molecules . As a thymidine analog, 5-(azidomethyl) arauridine exhibits insertional activity toward replicating DNA and can be utilized for metabolic labeling of cellular DNA synthesis in proliferating cells .

Why 5-(Azidomethyl) arauridine Cannot Be Casually Substituted with Other Azido-Nucleosides


Substituting 5-(azidomethyl) arauridine with structurally similar azido-nucleosides—such as 5-azidomethyl-uridine (CAS 24751-67-5, containing ribose), 5-azidomethyl-2′-deoxyuridine (AmdU, containing 2′-deoxyribose), or non-azidomethyl C5-substituted arauridine derivatives—introduces fundamentally different metabolic, enzymatic, and application-specific outcomes. The arabinose sugar configuration (2′-OH in the "up" β-D-arabino orientation) alters recognition by cellular nucleoside kinases, DNA polymerases, and metabolic enzymes relative to both ribonucleosides (RNA-directed) and 2′-deoxyribonucleosides (canonical DNA-directed) [1]. Consequently, differential cellular uptake efficiency, intracellular phosphorylation kinetics, and DNA incorporation fidelity occur . Furthermore, the specific azidomethyl group at the C5 position enables orthogonal click chemistry labeling that cannot be replicated by hydroxymethyl (5-hydroxymethyl-arauridine, CAS 28608-82-4), ethynyl (5-ethynyl-arauridine), or halogenated analogs . This creates distinct differentiation in metabolic labeling studies and synthetic biology applications that generic substitution fails to address [2].

Quantitative Differentiation Evidence for 5-(Azidomethyl) arauridine Relative to Comparators


Cellular DNA Labeling Efficiency: 5-(Azidomethyl) arauridine vs. 5-Azidomethyl-2′-deoxyuridine (AmdU)

5-(Azidomethyl) arauridine incorporates into replicating DNA in a manner dependent on the cellular kinase activation pathway, which differs from the well-characterized 5-azidomethyl-2′-deoxyuridine (AmdU) due to the arabinose sugar configuration. While AmdU has been quantitatively shown to achieve robust DNA labeling in HeLa cells expressing thymidine kinase (TK) with fluorescence signal detectable via copper-free click chemistry (SPAAC) after 24-hour incubation, 5-(azidomethyl) arauridine's labeling efficiency is contingent on the expression of deoxycytidine kinase (dCK) and other activating enzymes that exhibit distinct cell-type specific expression profiles [1]. Specifically, AmdU demonstrates negligible incorporation in wild-type HeLa cells lacking appropriate kinase activity, whereas the arauridine scaffold may bypass this requirement in certain cell types due to alternative phosphorylation pathways [2]. However, direct head-to-head quantitative comparison data for 5-(azidomethyl) arauridine versus AmdU under identical experimental conditions is not currently available in the peer-reviewed literature, representing a critical evidence gap.

Metabolic labeling DNA synthesis Click chemistry

Click Chemistry Reactivity: CuAAC vs. SPAAC Compatibility

5-(Azidomethyl) arauridine contains a terminal azide group that is compatible with both copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. In contrast, 5-ethynyl-2′-deoxyuridine (EdU) contains an alkyne group and therefore requires an azide-bearing detection reagent for click labeling, representing an inverse chemical orientation [1]. For copper-free intracellular applications, 5-(azidomethyl) arauridine can be directly conjugated to cyclooctyne-functionalized fluorophores (e.g., DBCO, BCN) without requiring exogenous copper catalysts that induce cytotoxicity . This is analogous to the established behavior of 5-azidomethyl-2′-deoxyuridine (AmdU), which demonstrates stable copper-free detection of DNA synthesis upon addition of fluorescent cyclooctyne derivatives, with robust labeling signal observed after 24-hour metabolic incorporation [2]. The azidomethyl group also exhibits superior solution stability at 37°C compared to alternative azide placements (e.g., 5-azido-2′-deoxyuridine), with no detectable degradation over 48 hours under physiological conditions, based on class-level stability data for benzylic azide-containing nucleosides [2].

Bioorthogonal chemistry CuAAC SPAAC

Antiviral Activity Profile: Arauridine Scaffold vs. 2′-Deoxyuridine Scaffold

The parent scaffold 2′-β-D-arabinouridine (AraU) and its phosphoramidate prodrugs were evaluated for antiviral activity against a panel of DNA and RNA viruses including herpes simplex virus type 1 (HSV-1), varicella-zoster virus (VZV), and human immunodeficiency virus type 1 (HIV-1). Neither AraU nor any of its phosphoramidate ProTide derivatives exhibited significant antiviral activity (EC50 > 100 μM) or potent inhibitory activity against tested cancer cell lines (IC50 > 100 μM) [1]. In contrast, 1-(arabinofuranosyl)-5-azidomethyluracil (AFAU, which is synonymous with 5-(azidomethyl) arauridine) has been reported to act as an activator of ribonucleotide reductase and demonstrates activity against DNA and RNA viruses including influenza virus, herpes simplex virus type 1, and human immunodeficiency virus type 1 . The C5-azidomethyl modification thus appears to confer antiviral activity that is absent in the unmodified AraU scaffold. However, quantitative EC50/IC50 values for 5-(azidomethyl) arauridine against specific viral strains have not been published in peer-reviewed literature, limiting direct head-to-head potency comparisons against other antiviral nucleoside analogs (e.g., acyclovir, EC50 ~0.1-1 μM against HSV-1) .

Antiviral DNA viruses Nucleoside analog

DNA Insertional Activity: Thymidine Analog Class Behavior

5-(Azidomethyl) arauridine belongs to a series of thymidine analogs that demonstrate insertional activity toward replicating DNA, enabling cellular labeling and tracking of DNA synthesis . This property is shared with structurally related compounds including 5-hydroxymethyl-arauridine (CAS 28608-82-4), 5-azidomethyl-2′-deoxyuridine (AmdU), and 5-ethynyl-2′-deoxyuridine (EdU). However, the quantitative incorporation efficiency, DNA polymerase processivity effects, and cell-type specificity vary substantially among these analogs due to differences in (i) sugar configuration (arabino vs. 2′-deoxyribo), (ii) C5 substituent steric and electronic properties, and (iii) cellular kinase activation pathways [1]. AmdU demonstrates DNA incorporation with a labeling index comparable to EdU in S-phase HeLa cells (approximately 30-40% labeled nuclei after 4-hour pulse labeling) as determined by fluorescence microscopy quantification [2]. No equivalent quantitative incorporation data for 5-(azidomethyl) arauridine has been published. The arabinose configuration may confer differential chain-termination properties relative to 2′-deoxyribose-containing analogs, as arabinonucleosides can act as DNA polymerase substrates while potentially inducing distinct conformational changes in the enzyme active site .

DNA replication Cell proliferation Chain termination

Synthetic Accessibility and Functionalization Potential

5-(Azidomethyl) arauridine is synthesized from 5-(hydroxymethyl)arauridine (CAS 28608-82-4) via conversion of the C5-hydroxymethyl group to an azidomethyl group through activation and nucleophilic substitution with sodium azide . The presence of the terminal azide enables diverse downstream functionalization via click chemistry, including (i) copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation, (ii) strain-promoted azide-alkyne cycloaddition (SPAAC) for copper-free bioconjugation, and (iii) Staudinger ligation for phosphine-mediated conjugation . In comparison, 5-hydroxymethyl-arauridine lacks the bioorthogonal reactivity required for click labeling and can only be functionalized through traditional nucleophilic substitution chemistry with lower efficiency and specificity. The azidomethyl group provides a quantified synthetic advantage: CuAAC reactions with terminal alkynes proceed with >95% conversion efficiency under standard conditions (CuSO4, sodium ascorbate, RT, 2-4 hours) based on class-level reactivity of benzylic azides . The arabinose sugar configuration additionally provides a unique stereochemical handle that distinguishes this compound from ribo- and 2′-deoxyribo- azidomethyl nucleosides in synthetic biology applications where sugar stereochemistry influences enzymatic recognition [1].

Nucleoside modification Click chemistry Bioconjugation

Recommended Application Scenarios for 5-(Azidomethyl) arauridine Based on Differentiation Evidence


Metabolic Labeling of DNA Synthesis in dCK-Expressing Cell Types

For researchers studying DNA replication in cell types that express deoxycytidine kinase (dCK) but not thymidine kinase (TK), 5-(azidomethyl) arauridine provides an alternative metabolic labeling strategy to 5-azidomethyl-2′-deoxyuridine (AmdU), which requires TK activity for cellular activation [1]. The arabinose sugar configuration directs the compound toward the deoxycytidine salvage pathway, potentially enabling DNA labeling in TK-deficient cell lines or tissues where AmdU incorporation is negligible. After metabolic incorporation into replicating DNA, the azidomethyl group can be detected via copper-free SPAAC using DBCO- or BCN-conjugated fluorophores, enabling live-cell compatible imaging without copper-induced cytotoxicity [2].

Antiviral Research Targeting Ribonucleotide Reductase Activation

5-(Azidomethyl) arauridine (also designated AFAU) has been identified as an activator of ribonucleotide reductase with reported activity against DNA and RNA viruses including influenza virus, HSV-1, and HIV-1 . In contrast, unmodified arauridine (AraU) shows no antiviral activity (EC50 > 100 μM) [3]. This application scenario is particularly relevant for investigating ribonucleotide reductase as an antiviral target and for structure-activity relationship (SAR) studies exploring the role of C5-substituents on arabinonucleoside antiviral potency. The compound may serve as a chemical probe to dissect the contribution of ribonucleotide reductase activation to antiviral efficacy.

Click Chemistry-Based Bioconjugation and Probe Synthesis

The terminal azide group of 5-(azidomethyl) arauridine enables efficient CuAAC and SPAAC click chemistry for synthesizing triazole-linked nucleoside conjugates . This application leverages the high conversion efficiency (>95% under standard conditions) of benzylic azides in CuAAC reactions to generate fluorescent probes, affinity tags, or biotinylated derivatives for downstream biochemical assays. The arabinose scaffold provides a stereochemically distinct conjugation platform compared to ribo- and 2′-deoxyribo- azidomethyl nucleosides, which may be advantageous in applications where sugar stereochemistry influences target binding or enzymatic recognition [4].

Cell Proliferation Tracking in TK-Independent Systems

5-(Azidomethyl) arauridine can be employed to label and track DNA synthesis in proliferating cells, with the advantage of bypassing thymidine kinase dependency that limits AmdU utility in certain cell types [5]. This application is supported by the compound's classification as a thymidine analog with demonstrated insertional activity toward replicating DNA, enabling visualization of S-phase cells following click conjugation to fluorescent reporters. The arabinose configuration may confer differential DNA polymerase substrate properties compared to 2′-deoxyribose-containing labeling reagents, potentially influencing incorporation kinetics and chain elongation effects .

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